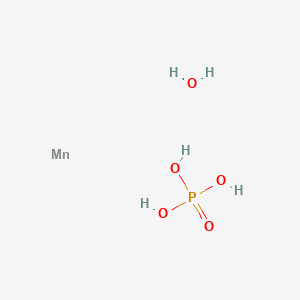
MANGANESE(III) PHOSPHATE HYDRATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MANGANESE(III) PHOSPHATE HYDRATE, commonly known as this compound, is an inorganic chemical compound with the formula MnPO₄·H₂O. It is a hygroscopic solid that absorbs moisture to form a pale-green monohydrate. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Manganese phosphate monohydrate is typically produced by reacting an Mn(II) salt, such as manganese(II) sulfate, with phosphoric acid, followed by oxidation with nitric acid. Another method involves the comproportionation of permanganate and Mn(II) in phosphoric acid : [ \text{MnO}_4^- + 4 \text{Mn}^{2+} + 10 \text{PO}_4^{3-} + 8 \text{H}^+ \rightarrow 5 [\text{Mn(PO}_4)_2]^{3-} + 4 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, manganese phosphate coatings are often produced through a process called phosphatization. This involves immersing steel products in a manganese/nickel bath at around 95°C for 15 minutes, followed by a passivation process using silicon and zircon compounds .
Analyse Chemischer Reaktionen
Types of Reactions: Manganese phosphate hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, heating the monohydrate form leads to its decomposition into manganese(II) pyrophosphate at 420°C : [ 4 \text{MnPO}_4 \cdot \text{H}_2\text{O} \rightarrow 2 \text{Mn}_2\text{P}_2\text{O}_7 + 4 \text{H}_2\text{O} + \text{O}_2 ]
Common Reagents and Conditions: Common reagents used in reactions with manganese phosphate hydrate include nitric acid for oxidation and phosphoric acid for synthesis. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed: The major products formed from reactions involving manganese phosphate hydrate include manganese(II) pyrophosphate and other manganese-based compounds, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Manganese phosphate hydrate has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions. In biology, it plays a role in the study of enzyme functions and metabolic pathways. In medicine, it is explored for its potential therapeutic effects, particularly in the treatment of certain diseases. Industrially, it is used in the production of phosphate coatings for corrosion resistance and surface protection .
Wirkmechanismus
The mechanism of action of manganese phosphate hydrate involves its interaction with molecular targets and pathways. For example, in biological systems, it can act as a cofactor for enzymes, influencing various metabolic processes. Its ability to undergo oxidation and reduction reactions makes it a valuable compound in catalytic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Manganese(II) phosphate (Mn₃(PO₄)₂)
- Iron(III) phosphate (FePO₄)
- Zinc phosphate (Zn₃(PO₄)₂)
Uniqueness: Manganese phosphate hydrate is unique due to its hygroscopic nature and ability to form a stable monohydrate. Its specific crystal structure and reactivity make it distinct from other similar compounds, such as manganese(II) phosphate and iron(III) phosphate .
Eigenschaften
IUPAC Name |
manganese;phosphoric acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPCHQBNWGHUKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.OP(=O)(O)O.[Mn] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H5MnO5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Imidazo[1,5-a]pyridin-1-amine hydrochloride](/img/structure/B8234714.png)
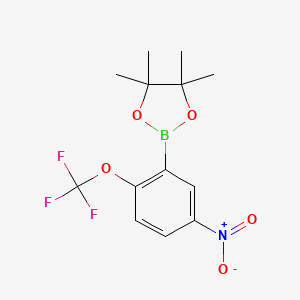
![4-[4-[4-[4-[4-(4-carboxyphenyl)phenyl]-N-[4-[4-(4-carboxyphenyl)phenyl]phenyl]anilino]phenyl]phenyl]benzoic acid](/img/structure/B8234733.png)
![4-Bromo-7-fluorobenzo[b]thiophene-3-carbonitrile](/img/structure/B8234741.png)
![Methyl (S)-3-(bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoate](/img/structure/B8234748.png)
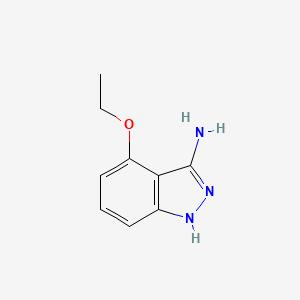

![6-[(3R,4R)-3-(Acetyloxy)-N,4-dimethyl-6-oxo-L-norleucine] Cyclosporin A](/img/structure/B8234765.png)
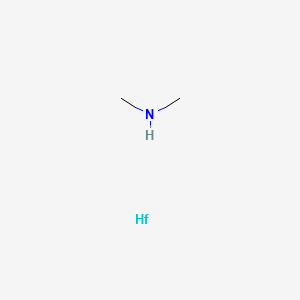
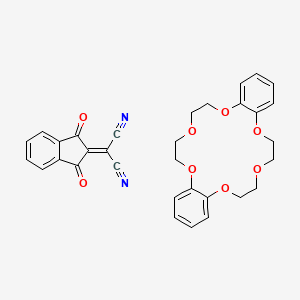
![[(1S,3R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-31,32,33,34,35,36,37,38,39,40,41,42-dodecahydroxy-10,15,20,25,30-pentakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-5-yl]methyl 4-methylbenzenesulfonate](/img/structure/B8234802.png)
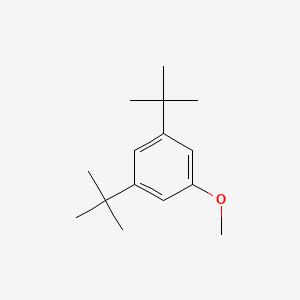
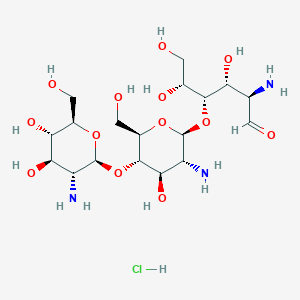
![Di[3-deoxy-D-manno-octulosonyl]-lipid A (ammonium salt)](/img/structure/B8234834.png)
